3,5-dimethyl-N-(5-{[(4-methylphenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-1,2-oxazole-4-carboxamide is a complex organic compound with significant potential in medicinal chemistry. This compound features multiple functional groups, including a thiadiazole ring and an oxazole moiety, which contribute to its diverse biological activities. The compound's molecular formula is and its molecular weight is approximately 360.5 g/mol.
The synthesis of this compound has been reported in various chemical literature, indicating its relevance in both academic and industrial settings. It is often synthesized for research purposes related to its biological activity, particularly in the fields of pharmacology and agrochemistry.
This compound falls under the category of heterocyclic compounds due to the presence of nitrogen and sulfur in its ring structures. It is also classified as a carboxamide due to the presence of the carboxamide functional group.
The synthesis of 3,5-dimethyl-N-(5-{[(4-methylphenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-1,2-oxazole-4-carboxamide typically involves several key steps:
The reaction conditions generally require careful control of temperature and time to ensure high yields and purity of the final product. The use of solvents like dichloromethane or dimethylformamide can facilitate the reaction.
The structure of 3,5-dimethyl-N-(5-{[(4-methylphenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-1,2-oxazole-4-carboxamide can be represented using various structural formulas:
Property | Data |
---|---|
Molecular Formula | C16H16N4O2S2 |
Molecular Weight | 360.5 g/mol |
IUPAC Name | 3,5-dimethyl-N-[5-[(4-methylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-1,2-oxazole-4-carboxamide |
InChI | InChI=1S/C16H16N4O2S2/c1-9-4-6-12(7-5-9)8-23-16... |
InChI Key | KDCYRMOZKUKXID-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC=C(C=C1)CSC2=NN=C(S2)NC(=O)C3=C(ON=C3C)C |
This structure highlights the complex arrangement of atoms and the presence of multiple functional groups that contribute to its chemical properties.
The compound undergoes various chemical reactions that are significant for its applications:
These reactions are essential for modifying the compound for specific applications in medicinal chemistry.
The mechanism of action for 3,5-dimethyl-N-(5-{[(4-methylphenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-1,2-oxazole-4-carboxamide involves its interaction with various biological targets:
These mechanisms underline its potential therapeutic applications.
The physical properties include:
Key chemical properties involve:
Relevant data from studies indicate that modifications to this compound can enhance its biological activity and stability.
3,5-dimethyl-N-(5-{[(4-methylphenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-1,2-oxazole-4-carboxamide has several applications:
CAS No.: 37913-77-2
CAS No.: 10248-74-5
CAS No.: 122525-04-6
CAS No.: 2260930-66-1
CAS No.: 16104-28-2
CAS No.: 68750-24-3